3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide

Description

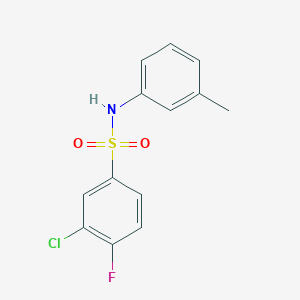

3-Chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 4. The sulfonamide group is further linked to a 3-methylphenyl substituent via the nitrogen atom. This compound is structurally related to bioactive molecules targeting enzymes such as cyclooxygenase-2 (COX-2) and bromodomains . Its molecular formula is C₁₃H₁₂ClFNO₂S, with a molecular weight of 300.75 g/mol.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-13(15)12(14)8-11/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYLXKKWYPBLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chloro-4-fluoronitrobenzene with m-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste generation.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying chemical properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Structural and Functional Insights

Comparable derivatives with Br or OCH₃ substituents (e.g., compounds 1d and 1c in ) show variable COX-2 inhibition, suggesting halogen choice critically impacts activity.

N-Substituent Modifications :

- Replacing the 3-methylphenyl group with a 3-(2-oxopyrrolidinyl)phenyl moiety (as in ) introduces hydrogen-bonding capability, improving affinity for bromodomains (e.g., Brd4) .

- The piperidine-thiophene substituent in increases molecular weight (402.93 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Core Sulfonamide Variations :

- Substituting the benzene-sulfonamide core with a methanesulfonamide group () reduces steric bulk, favoring interactions with smaller binding pockets. However, this simplification may diminish selectivity for complex targets like COX-2.

Biological Activity Trends: Derivatives with extended aromatic systems (e.g., benzimidazole in ) exhibit higher molecular weights (>400 g/mol) and may face challenges in bioavailability despite strong target binding.

Physicochemical Properties

- Solubility : The target compound’s logP (estimated ~3.1) is lower than that of the piperidine-thiophene derivative (logP ~4.5, ), suggesting better aqueous solubility.

- Acidity : The sulfonamide group’s pKa (~10) is influenced by electron-withdrawing substituents (Cl, F), enhancing deprotonation and anion formation at physiological pH .

Biological Activity

3-Chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFNO2S |

| Molecular Weight | 273.75 g/mol |

| CAS Number | 612043-11-5 |

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis.

Case Studies:

- In Vitro Studies : A study demonstrated that compounds similar to this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, the compound exhibited an inhibition zone diameter of 14.8 mm against Staphylococcus aureus and 16.1 mm against Escherichia coli at concentrations of 500 μg/mL .

- Mechanism Exploration : Molecular docking studies have suggested that this sulfonamide interacts effectively with key bacterial enzymes, enhancing its antibacterial efficacy. The binding energy calculations indicated strong affinities towards target enzymes involved in bacterial metabolism .

Anticancer Activity

The potential anticancer activity of sulfonamides has also been explored extensively. This compound's fluorine substituent may enhance its lipophilicity, facilitating better cellular penetration and interaction with cancer cell targets.

Research Findings:

- Cytotoxicity Assays : In vitro cytotoxicity tests on HepG2 hepatic cancer cell lines revealed that the compound exhibited significant cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin and 5-fluorouracil . The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of many traditional anticancer drugs.

- Molecular Interaction Studies : Docking studies indicated that the compound binds effectively to the active sites of proteins involved in cell proliferation and survival pathways, suggesting a mechanism through which it exerts its anticancer effects .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other related sulfonamides:

| Compound Name | Antibacterial Activity (Inhibition Zone Diameter) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 14.8 mm (S. aureus), 16.1 mm (E. coli) | Comparable to cisplatin |

| Para-fluorophenyl sulfonamide | 12 mm (S. aureus), lower against E. coli | Higher IC50 than tested compound |

| Sulfanilamide | Moderate activity against Gram-positive bacteria | Not significant |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves sulfonylation of 3-methylaniline using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Critical parameters include stoichiometric ratios (1:1.2 amine:sulfonyl chloride), inert atmosphere (N₂/Ar), and slow reagent addition to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yields (60–85%) depend on solvent choice (THF vs. DCM) and temperature control to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this sulfonamide?

- Methodological Answer:

- 1H/13C/19F NMR : Resolves substituent positions (e.g., distinguishing 3-chloro-4-fluoro vs. regioisomers) and confirms aromatic coupling patterns.

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1346–1157 cm⁻¹) and N-H bends (3294–3360 cm⁻¹) .

- X-Ray Crystallography (SHELXL) : Resolves crystal packing and absolute configuration. Anisotropic refinement and TWIN commands address disorder in the 3-methylphenyl group .

Q. What are the primary biological targets investigated for this sulfonamide derivative, and what assay systems are typically employed?

- Methodological Answer: Targets include dihydropteroate synthase (antibacterial) and carbonic anhydrase isoforms (anticancer). Assays:

- Enzyme Inhibition Kinetics : UV-Vis monitoring of NADH depletion at 340 nm.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).

- Cellular Permeability : Caco-2 monolayers assess bioavailability. Molecular docking (AutoDock Vina) predicts binding poses to guide SAR .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer: B3LYP/6-31G* calculations model HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites). Solvation effects are incorporated via Polarizable Continuum Model (PCM). For example, fluorine’s electronegativity lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the sulfonamide sulfur .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Methodological Answer: Discrepancies arise from assay-specific conditions (e.g., DMSO co-solvent concentration affecting membrane permeability). Solutions:

- Orthogonal Validation : Combine enzyme inhibition (IC50) with cell-based viability (MIC) assays.

- Meta-Analysis : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Statistical Tools : Bland-Altman plots quantify inter-assay variability. Adjust for trifluoromethyl group solubility limitations in aqueous systems .

Q. What crystallographic challenges arise in determining this compound's structure, and how are they addressed?

- Methodological Answer: Challenges include crystal twinning and disorder in the 3-methylphenyl group. Mitigation strategies:

- High-Resolution Data : Collect at ≤1.0 Å resolution to refine anisotropic displacement parameters.

- SHELXL Refinement : Apply restraints for bond lengths/angles in disordered regions.

- Hirshfeld Surface Analysis : Validates intermolecular interactions (e.g., C-H···O hydrogen bonds) to confirm packing stability .

Q. How do substituent modifications (e.g., chloro vs. fluoro position) impact the compound's pharmacological profile?

- Methodological Answer:

- Fluorine at Position 4 : Increases metabolic stability (C-F bond inertia) and logP by 0.5 units, enhancing blood-brain barrier penetration.

- Chlorine at Position 3 : Introduces steric bulk, reducing binding affinity to compact active sites (e.g., ΔIC50 = 1.2 μM vs. 0.8 μM for 4-chloro analogs).

- QSAR Models : Hammett σ values correlate electronic effects with activity; trifluoromethyl groups improve potency but reduce solubility (clogP = 3.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.